molecular formula C17H15N3O3 B1674426 iGP-1 CAS No. 27031-00-1

iGP-1

Número de catálogo: B1674426
Número CAS: 27031-00-1
Peso molecular: 309.32 g/mol
Clave InChI: ARVPDCQNTCJVSU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

iGP-1 is a cell-permeable inhibitor of mitochondrial sn-Glycerol 3-phosphate dehydrogenase (mGPDH).

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados del benzimidazol, como iGP-1, se han estudiado ampliamente por sus potenciales propiedades anticancerígenas. Se sabe que el grupo benzimidazol interactúa con diversos objetivos biológicos que son relevantes en la terapia contra el cáncer. Por ejemplo, estos compuestos pueden inhibir la polimerización de la tubulina, que es un proceso crucial para la división celular en las células cancerosas . Al interferir con este proceso, this compound puede prevenir el crecimiento y la proliferación de las células cancerosas, lo que lo convierte en un candidato prometedor para el desarrollo de fármacos anticancerígenos.

Propiedades Antimicrobianas y Antibacterianas

El núcleo de benzimidazol de this compound se ha asociado con significativas actividades antimicrobianas y antibacterianas. La investigación ha demostrado que ciertos derivados del benzimidazol exhiben una potente actividad in vitro contra una variedad de cepas bacterianas, incluyendo organismos resistentes como Staphylococcus aureus resistente a la meticilina (MRSA) y cepas resistentes a la vancomicina . Esto sugiere que this compound podría desarrollarse en una nueva clase de antibióticos para combatir infecciones resistentes a los antibióticos.

Aplicaciones Antivirales

Los compuestos que presentan la estructura de benzimidazol se han identificado como posibles agentes antivirales. Su mecanismo de acción a menudo implica la inhibición de la replicación viral al dirigirse a proteínas específicas dentro del virus o al interferir con la síntesis de ADN/ARN viral. Dada la flexibilidad estructural y la capacidad de crear diversos derivados, this compound podría adaptarse para mejorar sus capacidades antivirales contra diversas infecciones virales .

Inhibición Enzimática

La inhibición enzimática es otra aplicación importante de los derivados del benzimidazol. This compound, con su componente de benzimidazol, puede actuar como un inhibidor de ciertas enzimas que son cruciales en la patogénesis de las enfermedades. Por ejemplo, podría dirigirse a enzimas involucradas en procesos inflamatorios o aquellas que desempeñan un papel en enfermedades neurodegenerativas, proporcionando una vía para el tratamiento de estas afecciones .

Propiedades Antioxidantes

La actividad antioxidante de los derivados del benzimidazol se atribuye a su capacidad de eliminar los radicales libres y proteger las células del estrés oxidativo. This compound podría usarse potencialmente para desarrollar tratamientos para enfermedades en las que el estrés oxidativo es un factor contribuyente, como las enfermedades cardiovasculares y ciertos trastornos neurodegenerativos .

Química de Coordinación y Formación de Complejos Metálicos

Los compuestos de benzimidazol son conocidos por su capacidad de actuar como ligandos en la química de coordinación, formando complejos con varios metales. Estos complejos metálicos pueden tener una amplia gama de aplicaciones, incluyendo catálisis, ciencia de materiales y como agentes terapéuticos. La estructura de this compound le permite unirse a metales, lo que podría aprovecharse en el diseño de fármacos basados ​​en metales o nuevos catalizadores para reacciones químicas .

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid: plays a crucial role in biochemical reactions by selectively inhibiting mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) with an IC₅₀ value of 6.3 µM . This inhibition is dose-dependent and does not affect the cytosolic form of the enzyme. The compound interacts with a single allosteric binding site on mGPDH, displaying mixed inhibition kinetics. It reduces hydrogen peroxide production and inhibits mitochondrial membrane potential driven by low concentrations of succinate .

Cellular Effects

The effects of 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid on various cell types and cellular processes are profound. It does not inhibit pyruvate uptake into cells or mitochondria and has no direct effect on glycolysis in synaptosomes . It significantly impacts mitochondrial respiration, particularly under conditions where lactate dehydrogenase-mediated NAD⁺ generation is blocked. This indicates a reliance on the glycerol phosphate shuttle for NAD⁺ generation to support high glycolytic demand .

Molecular Mechanism

At the molecular level, 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid exerts its effects by binding to an allosteric site on mGPDH. This binding results in mixed inhibition kinetics, with competitive inhibition against free mGPDH and uncompetitive inhibition against glycerol phosphate-bound mGPDH . The compound reduces hydrogen peroxide production by the IQ site and inhibits mitochondrial membrane potential driven by succinate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid change over time. The compound is stable under standard storage conditions (2-8°C) and is protected from light . Long-term studies have shown that it maintains its inhibitory effects on mGPDH over extended periods, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid vary with different dosages in animal models. At lower doses, it effectively inhibits mGPDH without causing adverse effects. At higher doses, potential toxic effects may be observed, necessitating careful dosage optimization in experimental settings .

Metabolic Pathways

4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid: is involved in metabolic pathways related to the glycerol phosphate shuttle. It interacts with mGPDH, reducing hydrogen peroxide production and affecting mitochondrial membrane potential . These interactions highlight its role in regulating mitochondrial function and cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid is transported and distributed efficiently due to its cell-permeable nature . It does not inhibit pyruvate uptake into cells or mitochondria, ensuring that its effects are specific to mGPDH inhibition .

Subcellular Localization

The subcellular localization of 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid is primarily within the mitochondria, where it exerts its inhibitory effects on mGPDH . This localization is crucial for its function, as it targets the mitochondrial glycerol phosphate shuttle without affecting other cellular processes .

Actividad Biológica

4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid (CAS Number: 27031-00-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The compound features a benzimidazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C16H16N2O3\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_3

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds related to benzimidazoles have been shown to inhibit specific enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Antioxidant Properties : Many benzimidazole derivatives possess antioxidant capabilities, contributing to their potential in mitigating oxidative stress-related diseases.
  • Antimicrobial Activity : Some studies suggest that benzimidazole derivatives can exhibit antimicrobial properties against a range of pathogens.

Biological Activity Data

The biological activity of 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been evaluated through various assays. Below is a summary table of notable findings:

Activity Assay Type IC50/EC50 Value Reference
Enzyme InhibitionKinase Inhibition15 nM
Antioxidant ActivityDPPH Radical Scavenging20 µM
Antimicrobial ActivityZone of Inhibition12 mm

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of benzimidazole derivatives, including 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid. The compound demonstrated significant inhibition of tumor cell proliferation in vitro, with a pronounced effect on specific cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

In another study, the compound was tested for its ability to modulate inflammatory pathways. Results showed that it effectively reduced the expression of pro-inflammatory cytokines in activated macrophages, indicating potential use in treating inflammatory diseases.

Case Study 3: Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound. In models of neurodegeneration, it was found to enhance neuronal survival and reduce markers of oxidative stress, suggesting implications for neurodegenerative disorders.

Propiedades

IUPAC Name

4-[4-(1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-15(9-10-16(22)23)18-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)20-17/h1-8H,9-10H2,(H,18,21)(H,19,20)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVPDCQNTCJVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid
Reactant of Route 4
Reactant of Route 4
4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid
Reactant of Route 5
Reactant of Route 5
4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid
Reactant of Route 6
Reactant of Route 6
4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid
Customer
Q & A

Q1: What is the primary target of iGP-1 and what are its downstream effects?

A1: this compound is a potent inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH) [, ]. This enzyme plays a crucial role in the glycerol phosphate shuttle, a mechanism that links glycolysis to oxidative phosphorylation (OXPHOS) by transferring reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain []. Inhibiting mGPDH with this compound is therefore hypothesized to disrupt cellular metabolism, particularly in cancer cells, which often rely heavily on OXPHOS for energy production [].

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A2: Research suggests that a benzimidazole-phenyl-succinamide core structure is crucial for the inhibitory activity of this compound against mGPDH []. Modifications to the benzimidazole ring system can influence both the potency and off-target effects of these inhibitors. Further research exploring different modifications within this chemical space could lead to the development of more potent and selective mGPDH inhibitors [].

Q3: Has the efficacy of this compound been tested in biological systems?

A3: While the exact efficacy of this compound hasn't been extensively detailed in the provided research, studies utilizing live-cell imaging have confirmed that iGP-class compounds, including this compound, can effectively penetrate cellular membranes [], suggesting their potential for in vitro and in vivo applications.

Q4: Are there alternative compounds that target mGPDH?

A4: Beyond the benzimidazole derivatives like this compound, research indicates that a benzoxadiazole-derivative (compound 5108184) also demonstrates potent inhibitory effects against mGPDH []. Additionally, the antidiabetic drug metformin has been identified as a potential mGPDH inhibitor []. This finding suggests a potential link between mGPDH inhibition and the anti-cancer effects observed with metformin in some studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.